Pritelivir mesylate

Beschreibung

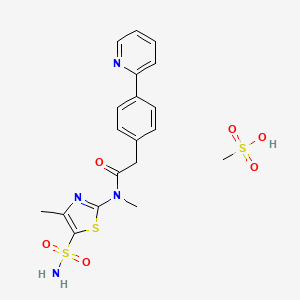

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAJHCGEURRDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428333-96-3 | |

| Record name | Pritelivir mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRITELIVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pritelivir Mesylate Against Herpes Simplex Virus (HSV)

Executive Summary: Pritelivir is a first-in-class antiviral agent belonging to the thiazolylamides chemical class, which presents a novel mechanism of action against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, pritelivir directly inhibits the viral helicase-primase complex.[2][3] This distinct mechanism allows it to be effective against HSV strains that are resistant to nucleoside analogues.[4][5] Pritelivir does not require activation by viral enzymes, a key difference from acyclovir, enabling it to protect uninfected cells and act on viruses that have developed resistance through mutations in the viral thymidine kinase gene.[1][6] Currently in late-stage clinical development for treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients, pritelivir has demonstrated potent antiviral activity in preclinical models and superior efficacy in clinical trials.[3][4] This document provides a detailed overview of its molecular mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

The HSV Replication Cycle: A Primer

Herpes Simplex Virus DNA replication is a complex process that relies on seven essential viral proteins.[7][8] Following entry into a host cell nucleus, the viral DNA circularizes.[9] The replication process is initiated at one of three origins of replication (two OriS and one OriL).[7] The core machinery includes:

-

Origin-Binding Protein (UL9): Recognizes and unwinds the DNA at the origin of replication.[7]

-

Single-Strand DNA-Binding Protein (ICP8/UL29): Binds to the separated single strands of DNA, preventing them from re-annealing.[7][10]

-

DNA Polymerase (UL30/UL42 complex): Synthesizes the new DNA strands.[7]

-

Helicase-Primase Complex (UL5/UL8/UL52): This heterotrimeric complex is central to replication fork progression. It unwinds the double-stranded DNA (helicase activity) and synthesizes short RNA primers (primase activity) needed for the DNA polymerase to initiate synthesis.[7][9]

Standard-of-care treatments like acyclovir are nucleoside analogues. They act as chain terminators after being incorporated into the growing DNA strand by the viral DNA polymerase.[6] However, they require initial phosphorylation (activation) by the viral thymidine kinase (TK), and resistance often emerges through mutations in the TK gene (UL23).[6][11]

Core Mechanism of Action of Pritelivir

Pritelivir's mechanism is fundamentally different from nucleoside analogues. It directly targets the enzymatic activity of the helicase-primase complex, a crucial component of the HSV replication machinery.[1][12]

Molecular Target: The UL5/UL8/UL52 Helicase-Primase Complex

The helicase-primase is a heterotrimeric protein complex essential for unwinding viral DNA and synthesizing RNA primers for DNA replication.[13][14]

-

UL5: The helicase subunit, which contains the ATPase activity necessary to fuel the unwinding of duplex DNA.[15]

-

UL52: The primase subunit, responsible for synthesizing short RNA primers.[6]

-

UL8: A non-catalytic scaffold protein essential for the proper function and coordination of the UL5 and UL52 subunits.[6][16]

Pritelivir exerts its inhibitory effect by binding to this complex.[2] Cryo-electron microscopy studies have revealed that pritelivir binds at a site that involves both the UL5 helicase and UL52 primase subunits.[13] This interaction stabilizes the complex on the DNA, essentially "freezing" it in a conformation that prevents further activity.[3][11] By inhibiting the complex's ATPase activity in a dose-dependent manner, pritelivir effectively halts the unwinding of viral DNA, thereby stopping the replication process.[17][18]

References

- 1. vax-before-travel.com [vax-before-travel.com]

- 2. What is Pritelivir used for? [synapse.patsnap.com]

- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 5. contagionlive.com [contagionlive.com]

- 6. Pritelivir - Wikipedia [en.wikipedia.org]

- 7. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Herpes simplex viruses: mechanisms of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]

- 13. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir | Sciety [sciety.org]

- 15. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]

- 18. Pritelivir | DNA/RNA Synthesis | HSV | TargetMol [targetmol.com]

Pritelivir Mesylate: A Technical Guide to its Activity Against Acyclovir-Resistant Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a global health concern. The primary treatment for HSV infections relies on nucleoside analogues like acyclovir. However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge. Pritelivir, a first-in-class helicase-primase inhibitor, offers a novel mechanism of action that bypasses the pathways of acyclovir resistance, providing a promising therapeutic alternative. This technical guide provides an in-depth overview of the preclinical and clinical activity of pritelivir mesylate against acyclovir-resistant HSV, detailing its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action: A Novel Approach to HSV Inhibition

Unlike nucleoside analogues that target the viral DNA polymerase, pritelivir inhibits the HSV helicase-primase complex. This complex, composed of the UL5, UL52, and UL8 proteins, is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1] By binding to this complex, pritelivir effectively halts viral DNA synthesis at a very early stage.[2] This distinct mechanism of action means that pritelivir remains active against HSV strains that have developed resistance to acyclovir through mutations in the viral thymidine kinase (TK) or DNA polymerase genes.[2]

dot

References

- 1. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]

- 2. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

Pritelivir Mesylate: A Technical Guide to Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pritelivir is an investigational antiviral drug for the treatment of infections caused by the herpes simplex virus (HSV).[1] It represents a new class of direct-acting antiviral agents, the helicase-primase inhibitors.[2] Developed by AiCuris Anti-infective Cures AG, pritelivir (formerly known as AIC316 or BAY 57-1293) is currently in late-stage clinical development for the treatment of acyclovir-resistant HSV infections in immunocompromised patients.[2][3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of pritelivir mesylate, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Discovery and Lead Optimization

The discovery of pritelivir was the result of a systematic drug discovery program, rather than an accidental finding.[5] The process involved iterative cycles of synthesizing and testing approximately 3,500 analogues to optimize potency, selectivity, and pharmacokinetic properties. This effort led to the identification of pritelivir as a highly potent and orally bioavailable compound with a novel mechanism of action.

Mechanism of Action

Pritelivir exerts its antiviral activity by inhibiting the HSV helicase-primase complex, which is essential for viral DNA replication.[2][6] This complex, composed of the UL5, UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[2] By targeting this complex, pritelivir effectively halts viral DNA synthesis.[6] This mechanism is distinct from that of currently approved anti-HSV drugs, such as acyclovir, which target the viral DNA polymerase.[6][7] A key advantage of this novel mechanism is that pritelivir does not require activation by viral enzymes, such as thymidine kinase, making it active against acyclovir-resistant HSV strains.[7] Resistance to pritelivir has been associated with mutations in the UL5 and UL52 genes.[5]

Caption: Mechanism of action of pritelivir targeting the HSV helicase-primase complex.

Preclinical Development

In Vitro Antiviral Activity

Pritelivir has demonstrated potent in vitro activity against both HSV-1 and HSV-2, including acyclovir-resistant strains.

| Virus Strain | Assay Type | IC50 / EC50 | Reference |

| HSV-1 F | Viral Replication Assay | 20 nM | [8] |

| HSV-2 G | Viral Replication Assay | 20 nM | [8] |

| Acyclovir-resistant HSV-1 F mutant | Viral Replication Assay | 20 nM | [8] |

| HSV-1 (clinical isolates) | Plaque Reduction Assay | Mean EC50: 0.026 µM | [4] |

| HSV-2 (clinical isolates) | Plaque Reduction Assay | Mean EC50: 0.029 µM | [4] |

In Vivo Efficacy in Animal Models

Pritelivir has shown significant efficacy in various animal models of HSV infection.

| Animal Model | Virus | Treatment Regimen | Key Findings | Reference |

| Murine lethal challenge (intranasal infection) | HSV-1 | Oral, 3 times daily for 5 days | ED50: 0.5 mg/kg | [5] |

| Murine lethal challenge (intranasal infection) | HSV-2 | Oral, 3 times daily for 5 days | ED50: 0.5 mg/kg | [5] |

| Murine zosteriform-spread model (neck skin scarification) | HSV-1 | 15 mg/kg, oral or intraperitoneal, once daily for 4 days | Prevented clinical signs of infection and reduced viral titers | |

| Guinea pig model of genital herpes | HSV-2 | 20 mg/kg, oral, twice daily for 10 days (delayed treatment) | Halved the time to lesion healing compared to control | |

| Murine model of herpes simplex encephalitis | HSV-1 (acyclovir-resistant) | 1 and 3 mg/kg, oral, twice daily for 7 days | Significantly increased survival | [9][10] |

| Murine model of herpes simplex encephalitis | HSV-2 (acyclovir-resistant) | 1-3 mg/kg, oral, twice daily for 7 days | Significantly improved survival | [10] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, demonstrating good oral bioavailability and a long half-life.

| Species | Oral Bioavailability | Half-life (t1/2) | Reference |

| Rat | 65% | 5-10 hours | |

| Dog | 83% | 22-39 hours | |

| Monkey | 63% | 30 hours | |

| Human (healthy volunteers) | 73% | ~80 hours |

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Pritelivir Mesylate: A Technical Guide to its Antiviral Spectrum Against Herpesviruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pritelivir is a first-in-class antiviral drug candidate belonging to the class of helicase-primase inhibitors.[1] It exhibits potent and specific activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), including strains resistant to current standard-of-care nucleoside analogues.[2][3] This technical guide provides an in-depth overview of the antiviral spectrum of pritelivir mesylate, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics.

Mechanism of Action

Pritelivir exerts its antiviral effect through a novel mechanism of action, directly targeting the viral helicase-primase complex.[1] This complex, essential for viral DNA replication, is composed of three viral proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 (cofactor) genes.[1] Pritelivir inhibits the enzymatic function of this complex, thereby halting the unwinding of the viral DNA double helix and the synthesis of RNA primers necessary for DNA replication.[4][5] This mechanism is distinct from that of nucleoside analogues like acyclovir, which target the viral DNA polymerase.[1] Consequently, pritelivir remains active against HSV strains that have developed resistance to nucleoside analogues through mutations in the viral thymidine kinase (TK) or DNA polymerase genes.[6]

Antiviral Spectrum and Potency

The antiviral activity of pritelivir is primarily directed against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Limited activity has been observed against Varicella-Zoster Virus (VZV), while it is largely inactive against other human herpesviruses such as Cytomegalovirus (CMV).[2]

In Vitro Efficacy

The in vitro potency of pritelivir is typically determined by cell-based assays that measure the concentration of the drug required to inhibit viral replication by 50% (EC50).

| Virus | Strain | Cell Line | EC50 (µM) | Reference |

| HSV-1 | Acyclovir-Sensitive | Vero | 0.02 | [2] |

| Acyclovir-Resistant | Vero | 0.02 | [2] | |

| HSV-2 | Acyclovir-Sensitive | Vero | 0.02 | [2] |

| Acyclovir-Resistant | Vero | 0.02 | [2] | |

| VZV | Not Specified | Not Specified | 0.038 - 0.10 | [6] |

In Vivo Efficacy

Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. Pritelivir has demonstrated significant efficacy in various murine and guinea pig models of HSV infection.

| Animal Model | Virus & Strain | Treatment Regimen | Key Findings | Reference |

| Mouse (lethal challenge) | HSV-1 (ACV-S) | 0.5 mg/kg, oral, 3x daily for 5 days | ED50 of 0.5 mg/kg | [6] |

| HSV-2 (ACV-S) | 0.5 mg/kg, oral, 3x daily for 5 days | ED50 of 0.5 mg/kg | [6] | |

| Mouse (delayed treatment) | HSV-1 (ACV-S & ACV-R) | 0.3-30 mg/kg, oral, 2x daily, starting 72h post-infection | Significant reduction in mortality | [2] |

| HSV-2 (ACV-S & ACV-R) | 1-30 mg/kg, oral, 2x daily, starting 72h post-infection | Significant reduction in mortality | [2] | |

| Guinea Pig (genital herpes) | HSV-2 | 20 mg/kg, oral, 2x daily for 10 days (delayed treatment) | Significant reduction in lesion scores | [6] |

Clinical Trials

Pritelivir has undergone extensive clinical evaluation, particularly in patients with recurrent genital herpes and in immunocompromised individuals with acyclovir-resistant HSV infections.

| Clinical Trial (Identifier) | Patient Population | Study Design | Treatment Regimen | Primary Endpoint & Outcome | Reference |

| Phase 2 (NCT01047540) | Adults with recurrent genital HSV-2 | Randomized, double-blind, placebo-controlled | 75 mg pritelivir daily for 28 days | Rate of genital HSV shedding | Significant reduction in viral shedding (2.1% with pritelivir vs. 16.6% with placebo) |

| Phase 3 (PRIOH-1; NCT03073967) | Immunocompromised subjects with acyclovir-resistant mucocutaneous HSV | Randomized, open-label, comparative | 400 mg loading dose, then 100 mg pritelivir daily | Proportion of patients with complete healing of all lesions within 28 days | Pritelivir showed superiority over investigator's choice of therapy in achieving clinical cure.[7][8] |

Resistance

Resistance to pritelivir can emerge through mutations in the viral genes encoding the helicase-primase complex. Specifically, amino acid substitutions in the UL5 (helicase) and UL52 (primase) proteins have been associated with reduced susceptibility to the drug.[6][9] However, due to its distinct mechanism of action, pritelivir maintains its activity against HSV strains that are resistant to nucleoside analogues.[6]

Experimental Protocols

In Vitro Assays

The Plaque Reduction Assay is a standard method for determining the in vitro efficacy of antiviral compounds.

Detailed Methodology:

-

Cell Culture: Vero (African green monkey kidney) cells are commonly used for HSV plaque assays.[10] Cells are seeded in 6- or 12-well plates and incubated until a confluent monolayer is formed.[10]

-

Virus Inoculation: The cell culture medium is removed, and the monolayers are inoculated with a dilution of the virus stock calculated to produce a countable number of plaques.

-

Drug Treatment: Following a virus adsorption period (typically 1 hour), the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of pritelivir and a substance to immobilize the virus, such as methylcellulose.[1]

-

Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation.[1] Subsequently, the cells are fixed and stained with a solution like crystal violet, which stains viable cells, leaving the areas of viral-induced cell death (plaques) as clear zones.[10]

-

Quantification: The number of plaques is counted for each drug concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

This assay measures the amount of infectious virus produced in the presence of an antiviral agent.

Detailed Methodology:

-

Infection and Treatment: Confluent cell monolayers in multi-well plates are infected with a high multiplicity of infection (MOI) to ensure all cells are infected.[9] After a virus adsorption period, the inoculum is removed, and fresh medium containing serial dilutions of pritelivir is added.

-

Virus Harvest: After one complete viral replication cycle (typically 24-48 hours for HSV), the cells and supernatant are harvested. The cells are lysed (e.g., by freeze-thawing) to release intracellular virions.[11]

-

Titration of Progeny Virus: The harvested virus is serially diluted and titrated on fresh cell monolayers using a plaque assay to determine the viral titer (Plaque Forming Units per milliliter, PFU/mL).

-

Analysis: The reduction in viral yield at each drug concentration is calculated relative to the untreated control, and the EC50 is determined.

In Vivo Animal Models

Detailed Methodology:

-

Animals: Immunocompetent or immunocompromised mice (e.g., BALB/c) are used.

-

Infection: Mice are infected intranasally with a lethal dose of HSV-1 or HSV-2.[2]

-

Treatment: Treatment with pritelivir (administered orally) is initiated at a specified time post-infection (e.g., 6 or 72 hours) and continued for a defined period (e.g., 5-7 days).[2][6]

-

Endpoints: The primary endpoint is typically survival. Other parameters, such as viral load in various tissues (e.g., brain, skin), can also be assessed.[2]

Detailed Methodology:

-

Animals: Female Hartley guinea pigs are commonly used.

-

Infection: Animals are infected intravaginally with HSV-2.[6]

-

Treatment: Oral administration of pritelivir is initiated either prophylactically or therapeutically.[6]

-

Endpoints: The primary endpoint is the severity of genital lesions, which is assessed using a standardized scoring system. The frequency of recurrent lesions can also be monitored over a longer period.[6]

Clinical Trial Protocol (PRIOH-1; NCT03073967)

This Phase 3 trial was designed to evaluate the efficacy and safety of pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[8][12]

Detailed Methodology:

-

Study Design: A randomized, open-label, multicenter, comparative trial.[12]

-

Participants: Immunocompromised adults with clinically diagnosed acyclovir-resistant mucocutaneous HSV-1 or HSV-2 infections.[12][13]

-

Intervention:

-

Primary Outcome: The proportion of participants with complete healing of all mucocutaneous lesions within 28 days of starting treatment.[12]

-

Secondary Outcomes: Time to complete lesion healing, duration of pain, and incidence of new lesion formation.

Conclusion

This compound is a potent and selective inhibitor of HSV-1 and HSV-2, including strains resistant to currently available antiviral agents. Its novel mechanism of action, targeting the viral helicase-primase complex, makes it a valuable candidate for the treatment of herpes simplex virus infections, particularly in the immunocompromised population where resistance to standard therapies is a significant clinical challenge. The comprehensive data from in vitro, in vivo, and clinical studies underscore its potential to address unmet medical needs in the management of HSV infections.

References

- 1. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.5. Viral yield reduction assay, virus titrations, and inhibition of virus-mediated cytopathic effects [bio-protocol.org]

- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. Trial on Efficacy and Safety of Pritelivir Tablets for Treatment of Acyclovir-resistant Mucocutaneous HSV (Herpes Simplex Virus) Infections in Immunocompromised Subjects | Clinical Research Trial Listing [centerwatch.com]

- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

In Vitro Characterization of Pritelivir Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pritelivir is a first-in-class antiviral drug candidate belonging to the class of thiazolylamides. It is a potent inhibitor of herpes simplex virus (HSV) types 1 and 2 (HSV-1 and HSV-2), including strains resistant to current standard-of-care nucleoside analogues like acyclovir. This technical guide provides an in-depth overview of the in vitro characterization of Pritelivir mesylate, focusing on its mechanism of action, antiviral activity, resistance profile, and cytotoxicity. Detailed methodologies for key experimental assays are provided, and quantitative data are summarized for clarity. Visual diagrams are included to illustrate the mechanism of action and experimental workflows.

Introduction

Herpes simplex virus infections are a significant global health concern, causing a range of diseases from orolabial and genital herpes to more severe conditions, particularly in immunocompromised individuals. The emergence of HSV strains resistant to conventional antiviral therapies necessitates the development of new drugs with novel mechanisms of action. Pritelivir (formerly known as BAY 57-1293 and AIC316) represents a promising alternative. Unlike nucleoside analogues that target the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] This distinct mechanism allows Pritelivir to be active against HSV strains with mutations in the viral thymidine kinase or DNA polymerase genes that confer resistance to acyclovir.[2]

Physicochemical Properties

This compound is the salt form of Pritelivir selected for development due to its improved physicochemical properties, including stability and dissolution profile.[3]

| Property | Value |

| Molecular Formula | C18H18N4O3S2 · CH4O3S |

| Molecular Weight | 498.6 g/mol |

| Solubility | Soluble in DMSO |

Mechanism of Action

Pritelivir exerts its antiviral activity by directly inhibiting the HSV helicase-primase complex. This heterotrimeric enzyme, composed of the UL5, UL52, and UL8 proteins, is crucial for unwinding the double-stranded viral DNA and synthesizing RNA primers to initiate DNA replication.[4][5] Pritelivir binds to a pocket at the interface of the UL5 helicase and UL52 primase subunits, effectively locking the complex in an inactive state and preventing viral DNA synthesis.[3][5] This mechanism does not require activation by viral enzymes, a key difference from nucleoside analogues.[6]

In Vitro Antiviral Activity

The antiviral potency of Pritelivir has been evaluated in various cell lines using different assays, primarily the plaque reduction assay and the virus yield reduction assay.

Data Presentation

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of Pritelivir against different HSV strains.

Table 1: Antiviral Activity of Pritelivir against Laboratory and Clinical Isolates of HSV

| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| HSV-1 | Vero | Plaque Reduction | 0.026 | [7] |

| HSV-2 | Vero | Plaque Reduction | 0.029 | [7] |

| HSV-1 F | Vero | In vitro replication | 0.02 | [8] |

| HSV-2 G | Vero | In vitro replication | 0.02 | [8] |

| HSV-1 | Vero | Plaque Reduction | 0.01 - 0.02 | [8] |

| HSV-2 | Vero | Plaque Reduction | 0.01 - 0.02 | [8] |

Table 2: Antiviral Activity of Pritelivir against Acyclovir-Resistant HSV Strains

| Virus Strain | Resistance Profile | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| Acyclovir-Resistant HSV-1 F mutant | TK-deficient/altered | Vero | In vitro replication | 0.02 | [8] |

| Laboratory-selected ACV-resistant mutants | TK or DNA pol mutations | Not specified | Plaque Reduction | Sensitive | [7] |

Experimental Protocols

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

References

- 1. idchula.org [idchula.org]

- 2. Pritelivir | 348086-71-5 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pritelivir - Wikipedia [en.wikipedia.org]

- 7. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]

Pritelivir Mesylate (AIC316, BAY 57-1293): A Technical Guide to a Novel Helicase-Primase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pritelivir, also known by its development codes AIC316 and BAY 57-1293, is a first-in-class antiviral drug candidate from the thiazolylamide chemical class. It presents a novel mechanism of action for the treatment of Herpes Simplex Virus (HSV) infections. Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, pritelivir directly inhibits the viral helicase-primase complex. This distinction allows it to be effective against both HSV-1 and HSV-2, including strains that have developed resistance to standard therapies. This technical guide provides an in-depth overview of pritelivir's mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Pritelivir exerts its antiviral activity by targeting the HSV helicase-primase complex, which is essential for viral DNA replication.[1] This complex is comprised of three viral proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 genes.[1] The helicase (UL5) is responsible for unwinding the double-stranded viral DNA, while the primase (UL52) synthesizes short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase. Pritelivir directly inhibits the ATPase activity of this complex in a dose-dependent manner, effectively halting viral DNA replication.[2] Because its mechanism does not rely on activation by the viral thymidine kinase, pritelivir is active against HSV strains that are resistant to nucleoside analogues.[3]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]

- 3. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Pritelivir Mesylate: A Thiazolylamide Derivative and First-in-Class Helicase-Primase Inhibitor for Herpes Simplex Virus

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Pritelivir mesylate, a thiazolylamide derivative, represents a significant advancement in the treatment of Herpes Simplex Virus (HSV) infections. As a first-in-class helicase-primase inhibitor, it offers a novel mechanism of action that is distinct from traditional nucleoside analogues. This technical guide provides an in-depth overview of Pritelivir's core attributes, including its chemical synthesis, mechanism of action at the molecular level, and a summary of its preclinical and clinical efficacy. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for ease of comparison. Visual diagrams of its mechanism and experimental workflows are included to facilitate a comprehensive understanding of this promising antiviral agent.

Introduction

Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a global health concern, leading to a range of conditions from oral and genital herpes to more severe, life-threatening diseases, particularly in immunocompromised individuals.[1] For decades, the standard of care has been nucleoside analogues such as acyclovir.[1] However, the efficacy of these drugs is limited by the emergence of resistant strains, primarily through mutations in the viral thymidine kinase.[1][2]

Pritelivir (formerly known as AIC316 or BAY 57-1293) is a highly potent, orally bioavailable small molecule that directly inhibits the HSV helicase-primase complex, an essential component of the viral DNA replication machinery.[1][3] This distinct mechanism allows Pritelivir to be active against HSV strains that are resistant to nucleoside analogues.[2][4] Developed by AiCuris Anti-infective Cures AG, Pritelivir has shown promising results in clinical trials, particularly for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients, for which it has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA).[2][5]

This whitepaper will delve into the technical details of this compound, providing researchers and drug development professionals with a comprehensive resource on its chemistry, pharmacology, and clinical performance.

Chemistry and Synthesis

Pritelivir is a thiazolylamide derivative with the systematic IUPAC name N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide.[1] The mesylate salt form is utilized for pharmaceutical development.

The synthesis of Pritelivir involves a multi-step process that can be conceptually understood through a retrosynthetic approach, which disconnects the molecule into a thiazolyl sulfonamide and a diaryl acetic acid.[6] A generalized synthetic scheme is outlined below.

Synthesis of Thiazolyl Sulfonamide Intermediate

The synthesis commences with the reaction of chloroacetone and potassium thiocyanate to form an intermediate ketone, which is then cyclized to a thiazole ring using gaseous hydrochloride.[6][7] Subsequent chlorosulfonylation followed by amination yields the key thiazolyl sulfonamide building block.[7]

Synthesis of Diaryl Acetic Acid Intermediate

The diaryl acetic acid component is synthesized via a palladium-catalyzed coupling reaction, such as a Suzuki coupling, between a halo-aryl ester and a corresponding boronic acid derivative. The resulting ester is then saponified to the carboxylic acid.

Final Amide Coupling and Salt Formation

The final step involves an amide coupling reaction between the thiazolyl sulfonamide and the diaryl acetic acid to form the Pritelivir free base. This is followed by treatment with methanesulfonic acid to produce the stable this compound salt.

Mechanism of Action

Pritelivir's novel mechanism of action targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA duplex and synthesizing RNA primers for DNA replication.[1][3] This complex consists of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a scaffold protein).[1][6]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis of this inhibition.[3] Pritelivir binds to a shared allosteric pocket near the ATP-binding site of the UL5 helicase subunit.[8] This binding event locks the helicase-primase complex in an open, inactive conformation, thereby preventing the unwinding of viral DNA and halting replication.[3][6][8] This mechanism is independent of viral thymidine kinase, the target of nucleoside analogues, explaining Pritelivir's efficacy against acyclovir-resistant strains.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for Pritelivir from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity of Pritelivir

| Virus Strain | Cell Type | Assay Type | IC50 | Reference |

| HSV-1 | Green Monkey Kidney Cells | - | 0.02 µM | [9] |

| HSV-2 | Green Monkey Kidney Cells | - | 0.02 µM | [9] |

| Primary Lead (BAY 38-9489) | - | Cell Viability | 0.5 µM (HSV-1), 0.7 µM (HSV-2) | [2] |

Table 2: In Vivo Efficacy of Pritelivir in Animal Models

| Animal Model | HSV Type | Treatment | Efficacy Endpoint | Result | Reference |

| Mouse (lethal challenge) | HSV-1 | Pritelivir | ED50 | 0.5 mg/kg | [2] |

| Mouse (lethal challenge) | HSV-2 | Pritelivir | ED50 | 0.5 mg/kg | [2] |

| Mouse (lethal challenge) | HSV-1 | Acyclovir | ED50 | 22 mg/kg | [2] |

| Mouse (lethal challenge) | HSV-2 | Valacyclovir | ED50 | 14 mg/kg | [2] |

| Guinea Pig (genital herpes) | HSV-2 | Pritelivir (20 mg/kg, b.i.d.) | Recurrence Rate | 0.4 | [2][6] |

| Guinea Pig (genital herpes) | HSV-2 | Pritelivir (30 mg/kg, b.i.d.) | Recurrence Rate | 0.3 | [2][6] |

| Guinea Pig (genital herpes) | HSV-2 | Valacyclovir (100 mg/kg t.i.d. or 150 mg/kg, b.i.d.) | Recurrence Rate | 0.9 | [2][6] |

Table 3: Clinical Efficacy of Pritelivir

| Study Phase | Population | Comparator | Primary Endpoint | Key Finding | Reference |

| Phase 2 | Recurrent Genital HSV-2 | Valacyclovir (500mg daily) | Genital HSV Shedding | Pritelivir (100mg daily) showed significantly lower shedding (2.4% vs 5.3% of swabs) | [9] |

| Phase 3 (PRIOH-1) | Immunocompromised, Acyclovir-Resistant HSV | Standard of Care (SoC) | Lesion Healing | Superiority in lesion healing at 28 days (p=0.0047) and 42 days (p<0.0001) | [5][10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of Pritelivir.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit viral plaque formation by 50% (IC50).

-

Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI), typically 0.1, for 1 hour at 37°C.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of Pritelivir (or a control compound) is added.

-

Plaque Development: The plates are incubated for 2-3 days at 37°C to allow for plaque formation. An overlay medium containing carboxymethyl-cellulose or methylcellulose is often used to limit virus spread to adjacent cells, resulting in localized plaques.

-

Staining and Counting: The cells are fixed with methanol and stained with a solution like crystal violet. The viral plaques appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value is calculated by plotting the percentage of plaque inhibition against the drug concentration and fitting the data to a dose-response curve.[11][12]

In Vivo Efficacy in a Murine Model of Genital Herpes

This model assesses the therapeutic efficacy of antiviral compounds in treating an active HSV infection.

-

Animal Preparation: Female BALB/c or C57BL/6 mice (8 weeks old) are pre-treated with medroxyprogesterone to synchronize their estrous cycles.[13][14]

-

Viral Challenge: Five days post-hormone treatment, mice are intravaginally infected with a lethal dose of HSV-2 (e.g., 1 x 10^6 Plaque Forming Units).[13]

-

Treatment Protocol: Treatment with Pritelivir (e.g., administered orally or topically) or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). Dosing is typically continued for several days (e.g., twice or three times daily for 4-7 days).[6][13]

-

Efficacy Assessment:

-

Survival: Animals are monitored daily, and survival rates are recorded over a period of ~21-28 days.

-

Disease Score: The severity of genital lesions is scored daily based on a standardized scale (e.g., 0 = no disease, 1 = slight redness, 2 = moderate swelling, 3 = severe ulceration, 4 = paralysis/death).

-

Viral Titer: Vaginal swabs are collected at various time points to quantify viral shedding using a plaque assay or quantitative PCR (qPCR).[13][15]

-

-

Data Analysis: Survival curves are analyzed using the log-rank test. Disease scores and viral titers are compared between treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

Resistance Mutation Analysis

This protocol is used to identify genetic changes in HSV that confer resistance to Pritelivir.

-

Resistance Selection: Wild-type HSV-1 or HSV-2 is serially passaged in cell culture in the presence of increasing, sub-optimal concentrations of Pritelivir.[16]

-

Virus Isolation: Viruses that demonstrate the ability to replicate at higher drug concentrations are isolated and plaque-purified.

-

Phenotypic Analysis: The drug susceptibility of the selected virus isolates is confirmed using a plaque reduction assay to determine the fold-increase in IC50 compared to the wild-type virus.

-

Genotypic Analysis:

-

DNA Extraction: Viral DNA is extracted from the resistant isolates.

-

PCR Amplification: The genes encoding the helicase-primase complex (UL5, UL52, and UL8) are amplified using specific primers.

-

Sequencing: The PCR products are sequenced (Sanger or Next-Generation Sequencing) to identify mutations.[16][17]

-

-

Data Analysis: The sequences from resistant isolates are compared to the wild-type reference sequence to identify amino acid substitutions. Known resistance-conferring mutations for Pritelivir are primarily located in the UL5 and UL52 genes.[17][18]

Conclusion

This compound stands out as a pioneering antiviral agent due to its novel thiazolylamide structure and its unique mechanism of targeting the HSV helicase-primase complex. This approach provides a critical advantage, particularly in the context of rising resistance to traditional nucleoside analogues. The extensive preclinical data demonstrating superior potency and the robust clinical trial results, especially in difficult-to-treat immunocompromised populations, underscore its potential to become a new standard of care. The detailed methodologies and comprehensive data presented in this whitepaper provide a solid foundation for further research and development in the field of anti-herpetic therapies.

References

- 1. Pritelivir - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1 [mdpi.com]

- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo | MDPI [mdpi.com]

- 15. In vivo evaluation of antiviral efficacy against genital herpes using mouse and guinea pig models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pritelivir Mesylate Virus Yield Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pritelivir is a first-in-class antiviral drug candidate that acts as a potent and specific inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] This complex is essential for viral DNA replication.[2][3][4] Unlike nucleoside analogues, the current standard of care for HSV infections, Pritelivir does not require activation by viral thymidine kinase, making it effective against acyclovir-resistant HSV strains.[1] The virus yield reduction assay is a fundamental in vitro method to quantify the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles in the presence of the drug. These application notes provide a detailed methodology for assessing the efficacy of Pritelivir mesylate in reducing HSV-1 and HSV-2 yield.

Mechanism of Action

This compound targets the HSV helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein).[2][3][4] This complex is responsible for unwinding the viral DNA at the replication fork and synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase. By binding to this complex, Pritelivir effectively blocks its enzymatic activity, leading to the cessation of viral DNA replication and, consequently, a significant reduction in the production of new infectious virions.[3][4]

References

- 1. Pritelivir - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Culture Models for In Vitro Studies of Pritelivir Mesylate against Herpes Simplex Virus (HSV)

Introduction

Pritelivir (formerly AIC316 or BAY 57-1293) is a first-in-class antiviral compound under development for the treatment of Herpes Simplex Virus (HSV) infections.[1] It is a potent inhibitor of both HSV-1 and HSV-2, including strains resistant to current standard-of-care nucleoside analogues like acyclovir.[2][3] Pritelivir's distinct mechanism of action, which involves the inhibition of the viral helicase-primase complex, prevents the de novo synthesis of viral DNA and does not require activation by viral enzymes, allowing it to protect uninfected cells.[4] This novel mechanism makes it a promising candidate for treating infections in immunocompromised patients who are at a higher risk for developing drug-resistant HSV.[5][6]

These application notes provide an overview of relevant cell culture models and detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of Pritelivir mesylate against HSV.

Mechanism of Action of Pritelivir

Pritelivir is a member of the helicase-primase inhibitors (HPI) class of antivirals.[1] It specifically targets the HSV helicase-primase complex, which is essential for viral DNA replication. This complex is composed of three viral proteins encoded by the UL5 (helicase), UL8 (scaffold), and UL52 (primase) genes.[1] By binding to this complex, Pritelivir effectively stalls the unwinding of the viral DNA, thereby halting the replication process.[7] This mechanism is fundamentally different from that of nucleoside analogues, which act as chain terminators during DNA polymerization by the viral DNA polymerase.[1]

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for the accurate in vitro assessment of antiviral compounds. The following cell lines are commonly used for HSV propagation and antiviral studies.

-

Vero Cells: Derived from the kidney of an African green monkey, Vero cells are highly susceptible to a wide range of viruses, including HSV-1 and HSV-2. They are deficient in the interferon-α/β genes, which prevents an innate antiviral response and allows for robust viral replication and clear plaque formation. This makes them the gold standard for plaque reduction assays.

-

Human Foreskin Fibroblasts (HFFs): HFFs are primary human cells that represent a physiologically relevant model for HSV infection, as fibroblasts are natural targets for the virus in the skin and connective tissues.[8] Studies using HFFs can provide insights into the efficacy of antiviral compounds in a human cell context.[9]

-

HaCaT Cells: These are spontaneously immortalized human keratinocytes, representing the primary cell type of the epidermis, which is the initial site of HSV infection and reactivation.[3] HaCaT cells are crucial for studying the early stages of viral entry and spread in a model that mimics the human epidermis.[3][10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Pritelivir against HSV-1 and HSV-2. Data is compiled from various preclinical studies.

Table 1: Antiviral Activity of Pritelivir against HSV

| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Reference |

| HSV-1 | Vero | Plaque Reduction | 0.02 | [11] |

| HSV-2 | Vero | Plaque Reduction | 0.02 | [11] |

Table 2: Cytotoxicity and Selectivity Index of Pritelivir

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Various | Cell Viability | >100 (Low Cytotoxicity Observed) | >5000 |

Experimental Protocols

The following are detailed protocols for the culture of recommended cell lines and the execution of key antiviral and cytotoxicity assays.

Protocol 1: Cell Culture and Maintenance

1.1 Vero Cell Culture

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Passaging:

-

Grow cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and seed into new flasks at a 1:4 to 1:8 split ratio.

-

1.2 Human Foreskin Fibroblast (HFF) Culture

-

Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Passaging: Follow the same general procedure as for Vero cells, but use a gentler dissociation enzyme like Accutase if cells are sensitive. Split cultures at a ratio of 1:3 to 1:6 when they reach 70-80% confluency.

1.3 HaCaT Keratinocyte Culture

-

Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Passaging: HaCaT cells are typically passaged when they reach 80% confluency. Follow the same procedure as for Vero cells. HaCaT cells are robust and generally adhere well.

Protocol 2: Plaque Reduction Assay (PRA) for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

-

Materials: 12-well or 24-well tissue culture plates, Vero cells, HSV stock, this compound, overlay medium (e.g., DMEM with 2% FBS and 0.8% methylcellulose), crystal violet stain.

-

Procedure:

-

Seed Vero cells into 12-well plates at a density of 4 x 10⁵ cells/well and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in DMEM.

-

Aspirate the growth medium from the cell monolayers.

-

Infect the cells with approximately 50-100 plaque-forming units (PFU) of HSV per well for 1 hour at 37°C.

-

After the adsorption period, remove the virus inoculum.

-

Add 1 mL per well of the overlay medium containing the different concentrations of Pritelivir. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

-

Aspirate the overlay medium and fix the cells with ice-cold methanol for 20 minutes.

-

Stain the cells with 0.5% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control and determine the IC50 value using regression analysis.

-

Protocol 3: Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

-

Materials: 24-well or 48-well plates, appropriate cell line (Vero, HFF, or HaCaT), HSV stock, this compound.

-

Procedure:

-

Seed cells in 24-well plates and grow to confluency.

-

Pre-treat the cells with various concentrations of Pritelivir for 2 hours.

-

Infect the cells with HSV at a multiplicity of infection (MOI) of 0.1.

-

After a 1-hour adsorption period, wash the cells with PBS to remove unattached virus and add fresh medium containing the respective concentrations of Pritelivir.

-

Incubate for 24-48 hours.

-

Harvest the entire well contents (cells and supernatant) and subject them to three cycles of freeze-thawing to release intracellular virus.

-

Clarify the lysate by centrifugation.

-

Determine the viral titer of the supernatant from each concentration using a standard plaque assay (Protocol 2).

-

Calculate the reduction in viral yield compared to the untreated virus control.

-

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the 50% cytotoxic concentration (CC50) of a compound.

-

Materials: 96-well plates, appropriate cell line, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in the appropriate growth medium.

-

Aspirate the medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include a "cell control" with medium only.

-

Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control and determine the CC50 value.

-

Experimental Workflows

The following diagrams illustrate the general workflows for conducting in vitro studies of Pritelivir.

Conclusion

The cell culture models and protocols described herein provide a robust framework for the preclinical in vitro evaluation of this compound. Vero cells are ideal for standard plaque reduction assays due to their high susceptibility and clear plaque morphology. HFF and HaCaT cells offer more physiologically relevant systems to study the antiviral effects in primary human cell types that are natural targets of HSV. The potent in vitro activity and high selectivity index of Pritelivir underscore its potential as a significant advancement in the treatment of HSV infections.

References

- 1. Pritelivir - Wikipedia [en.wikipedia.org]

- 2. vax-before-travel.com [vax-before-travel.com]

- 3. Aicuris to file pritelivir NDA on positive phase III data in herpes infections | BioWorld [bioworld.com]

- 4. AiCuris Release: Pharma Announces Publication Of Phase 2 Clinical Trial Results Of Investigational Anti-Herpes Simplex Virus Agent Pritelivir In JAMA - BioSpace [biospace.com]

- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 6. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Pritelivir Mesylate in Murine Herpes Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pritelivir mesylate dosing and experimental protocols for its use in murine models of Herpes Simplex Virus (HSV) infection. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

Pritelivir is a potent, orally bioavailable antiviral drug belonging to the class of helicase-primase inhibitors. Unlike nucleoside analogs such as acyclovir, which target the viral DNA polymerase, Pritelivir directly inhibits the HSV helicase-primase complex. This complex is essential for the unwinding of double-stranded viral DNA and the synthesis of RNA primers, which are critical early steps in viral DNA replication. By blocking this complex, Pritelivir effectively halts viral replication. This distinct mechanism of action also confers activity against acyclovir-resistant HSV strains.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various murine models of HSV infection.

Table 1: Efficacy of Pritelivir in Murine Models of HSV-1 Infection

| Mouse Model | Infection Route & Strain | Pritelivir Dose | Dosing Regimen | Key Findings |

| Cutaneous Infection (Immunocompetent) | Neck scarification (HSV-1) | 15 mg/kg | Orally or IP, once daily for 4 days (starting day 1 post-infection) | Prevented body weight loss and ear thickness; reduced viral titers below detection in skin, ear, and brainstem.[1] |

| Cutaneous Infection (Immunocompetent) | Neck scarification (HSV-1, wild-type) | 5 mg/kg | Orally, once daily for 4 days (starting day 1 post-infection) | Largely effective in improving lesion score and reducing viral shedding.[1] |

| Cutaneous Infection (Immunocompetent) | Neck scarification (HSV-1, wild-type) | 10 mg/kg | Orally, once daily for 4 days (starting day 1 post-infection) | Completely suppressed signs of infection.[2][3][4] |

| Cutaneous Infection (Pritelivir-Resistant) | Neck scarification (HSV-1, ~30-fold resistant) | 60 mg/kg | Orally, once daily for 8 days | Effective in treating infection with a resistant strain.[2] |

| Herpes Simplex Encephalitis | Intranasal (HSV-1, E-377) | 0.3 - 30 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Reduced mortality.[5][6] |

| Herpes Simplex Encephalitis (Acyclovir-Resistant) | Intranasal (HSV-1, 11360) | 1 and 3 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Increased survival.[5][6] |

| Ocular Herpes Reactivation | Corneal infection (HSV-1) | 50 mg/kg | Two oral doses immediately after heat stress and 12 hours later | Halved the rate of virus-positive eye swabs and dramatically reduced viral DNA in trigeminal ganglia.[1] |

Table 2: Efficacy of Pritelivir in Murine Models of HSV-2 Infection

| Mouse Model | Infection Route & Strain | Pritelivir Dose | Dosing Regimen | Key Findings |

| Lethal Challenge | Intranasal (HSV-2) | 0.3 mg/kg (b.i.d.) | Orally, twice daily (treatment started 72h post-infection) | Decreased 3-week mortality.[1][7] |

| Lethal Challenge | Intranasal (HSV-2) | 1 mg/kg (b.i.d.) | Orally, twice daily (treatment started 72h post-infection) | Decreased 3-week mortality.[1][7] |

| Lethal Challenge | Intranasal (HSV-2) | 10 and 30 mg/kg (b.i.d.) | Orally, twice daily (treatment started 72h post-infection) | No mortality observed.[1][7] |

| Herpes Simplex Encephalitis | Intranasal (HSV-2, MS) | > 0.3 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Effective in improving survival.[5][6] |

| Herpes Simplex Encephalitis (Acyclovir-Resistant) | Intranasal (HSV-2, 12247) | 1 - 3 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Significantly improved survival.[5][6] |

| Combination Therapy (HSE) | Intranasal (HSV-2, MS) | 0.1 or 0.3 mg/kg Pritelivir + 10 mg/kg Acyclovir | Orally, twice daily for 7 days (starting 72h post-infection) | Protective, suggesting potential synergy.[5][6] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Murine Model of Cutaneous HSV-1 Infection

This protocol describes a model of cutaneous HSV-1 infection on the neck of mice, which is useful for evaluating antiviral efficacy against skin lesions and viral replication.

Materials:

-

6-8 week old female BALB/c mice

-

HSV-1 strain (e.g., McIntyre)

-

Anesthetic (e.g., isoflurane)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

27-gauge needle for scarification

-

Calipers

-

Plaque assay reagents

Procedure:

-

Animal Acclimation: House mice in a pathogen-free environment for at least one week prior to the experiment.

-

Infection:

-

Anesthetize mice.

-

Shave a small area on the back of the neck.

-

Lightly scarify the skin in a crosshatch pattern using a 27-gauge needle.

-

Apply a suspension of HSV-1 to the scarified area.

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., Pritelivir at various doses, vehicle control).

-

Beginning 24 hours post-infection, administer Pritelivir or vehicle orally via gavage once daily for the specified duration (e.g., 4 days).

-

-

Monitoring and Endpoints:

-

Monitor mice daily for clinical signs of infection, including lesion development, body weight, and ear thickness.

-

At predetermined time points, euthanize a subset of mice from each group and harvest tissues (skin from the inoculation site, ear pinna, brainstem).

-

Determine viral titers in tissue homogenates using a standard plaque assay on Vero cells.

-

Monitor survival for the duration of the study (e.g., 21 days).

-

Protocol 2: Murine Model of Herpes Simplex Encephalitis (HSE)

This protocol outlines a lethal challenge model of HSE, which is particularly useful for assessing the efficacy of antivirals in preventing mortality from central nervous system infection.

Materials:

-

3-4 week old female BALB/c mice

-

HSV-1 or HSV-2 strain (e.g., HSV-1 E-377, HSV-2 MS)

-

This compound

-

Vehicle control

-

Pipette for intranasal administration

Procedure:

-

Animal Acclimation: As described in Protocol 1.

-

Infection:

-

Lightly anesthetize mice.

-

Inoculate mice intranasally with a lethal dose of HSV-1 or HSV-2.

-

-

Treatment:

-

Monitoring and Endpoints:

-

Monitor mice daily for signs of encephalitis (e.g., ruffled fur, hunched posture, paralysis) and survival.

-

The primary endpoint is typically survival over a 21-day period.

-

Protocol 3: Pharmacokinetic Analysis

This protocol describes how to assess the pharmacokinetic profile of Pritelivir in mice.

Materials:

-

BALB/c mice (infected or uninfected)

-

This compound

-

Blood collection supplies (e.g., heparinized capillaries)

-

Centrifuge

-

Brain harvesting tools

-

LC-MS/MS system for drug concentration analysis

Procedure:

-

Dosing:

-

Administer a single oral dose of Pritelivir to mice.

-

-

Sample Collection:

-

At various time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture.

-

Euthanize mice and harvest brains.

-

-

Sample Processing:

-

Centrifuge blood to separate plasma.

-

Homogenize brain tissue.

-

-

Analysis:

-

Determine the concentration of Pritelivir in plasma and brain homogenates using a validated LC-MS/MS method.

-

Pharmacokinetic parameters such as Cmax, Tmax, and AUC can then be calculated. Pharmacokinetic studies have shown a dose-dependent relationship for Pritelivir concentrations in both plasma and brain samples.[5][6]

-

These protocols provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these methods to their specific experimental goals and adhere to all institutional animal care and use guidelines.

References

- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor pritelivir following treatment of wild-type or pritelivir-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Pharmacokinetic Analysis of Pritelivir Mesylate in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pritelivir is a novel antiviral drug candidate that inhibits the helicase-primase complex of the herpes simplex virus (HSV). Understanding its pharmacokinetic profile is crucial for its development and for designing effective dosing regimens. These application notes provide a comprehensive overview of the pharmacokinetic analysis of Pritelivir mesylate in rats, including quantitative data, detailed experimental protocols, and workflow visualizations. The information is compiled from preclinical studies to aid researchers in designing and executing similar pharmacokinetic evaluations.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Pritelivir have been evaluated in rats following oral administration. The data from a study using a 1 mg/kg oral dose is summarized in the table below. While studies using 0.5 mg/kg and 2 mg/kg have been conducted to assess efficacy, detailed public pharmacokinetic data for these dosages are not available.[1][2]

Table 1: Pharmacokinetic Parameters of Pritelivir in Rats After a Single Oral Dose

| Parameter | Value | Conditions |

| Dose | 1 mg/kg | Single oral administration |

| Formulation | Solution of Pritelivir free base in 2.5% ethanol, 40% Solutol, and 57.5% aqua dest. | |

| Area Under the Curve (AUC) | 12.9 mg·h/L | Total drug exposure over time |

| Half-life (t½) | 5-10 hours | Time for plasma concentration to reduce by half |

| Oral Bioavailability (F) | 65% | Fraction of the drug that reaches systemic circulation |

Experimental Protocols

The following protocols are detailed methodologies for conducting a pharmacokinetic study of this compound in rats. These are based on established practices for similar small molecule drug candidates.

Animal Model and Husbandry

-

Species and Strain: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies due to their well-characterized physiology.

-

Age and Weight: Animals should be 8-10 weeks old, with a bodyweight of 200-250 g at the time of dosing.

-

Acclimatization: Rats should be acclimatized to the laboratory conditions for at least one week prior to the experiment. This includes housing in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before oral drug administration to minimize the effect of food on drug absorption. Water should be available at all times.

Formulation and Dosing

-

Formulation Preparation: For oral administration, this compound can be formulated as a solution or suspension. A previously reported successful formulation for the free base is a solution in 2.5% ethanol, 40% Solutol, and 57.5% distilled water.[1][2] The mesylate salt may have different solubility properties, and formulation should be optimized accordingly. Due to its limited water solubility, formulations with solvents like DMSO, PEG300, Tween-80, and saline, or with cyclodextrins like SBE-β-CD have been suggested.[3]

-

Dose Administration: The formulation should be administered to the rats via oral gavage using a suitable gavage needle. The dosing volume should be kept consistent, typically between 5-10 mL/kg.

Blood Sampling

-

Methodology: Serial blood samples are collected to characterize the plasma concentration-time profile of Pritelivir. The subclavian vein or saphenous vein are suitable sites for repeated blood sampling in conscious rats.[4] The use of anesthesia should be carefully considered as it can affect drug metabolism.

-

Sampling Time Points: A typical blood sampling schedule for a drug with a half-life of 5-10 hours would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Volume and Processing: At each time point, approximately 0.2-0.3 mL of blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA). The tubes should be gently inverted several times to ensure proper mixing. Plasma is separated by centrifuging the blood samples at 2000 x g for 10 minutes at 4°C. The resulting plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.[4]

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like Pritelivir in biological matrices. The following is a proposed protocol based on common practices for similar antiviral drugs.

-

Sample Preparation:

-

Thaw the plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).

-

Vortex the mixture for 2 minutes to precipitate the proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a common starting point for molecules containing nitrogen atoms.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Pritelivir and the internal standard. The specific m/z transitions would need to be optimized for Pritelivir.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key workflows in the pharmacokinetic analysis of this compound in rats.

Caption: Overall workflow for a pharmacokinetic study of this compound in rats.

Caption: Workflow for the bioanalytical quantification of Pritelivir in rat plasma.

References

- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]